Cas no 185255-80-5 (4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole)

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a fluorinated indole derivative featuring a tetrahydropyridine moiety, which enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the fluorine atom at the 4-position of the indole ring improves metabolic stability and binding affinity, making it valuable for the development of bioactive compounds. The tetrahydropyridine group offers a reactive site for further functionalization, enabling diverse synthetic applications. This compound is particularly useful in the design of CNS-targeting molecules due to its structural similarity to pharmacophores found in neurologically active agents. Its well-defined structure and synthetic accessibility make it a reliable building block for research and pharmaceutical development.
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole structure
185255-80-5 structure
Product Name:4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS No:185255-80-5
MF:C13H13FN2
MW:216.254126310349
CID:1025588
PubChem ID:21268346
Update Time:2025-05-22

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
    • 4-fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-Indole
    • W4007
    • 1H-Indole, 4-fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-
    • 185255-80-5
    • DA-17806
    • SCHEMBL7882932
    • QINBIWHOHAQHPS-UHFFFAOYSA-N
    • DTXSID50611807
    • AKOS015919797
    • A880727
    • MDL: MFCD21648488
    • Inchi: 1S/C13H13FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2
    • InChI Key: QINBIWHOHAQHPS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1C(=CN2)C1=CCNCC1

Computed Properties

  • Exact Mass: 216.10600
  • Monoisotopic Mass: 216.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • Density: 1.238±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.32 g/l) (25 º C),
  • PSA: 27.82000
  • LogP: 3.01250

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Pricemore >>

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4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:185255-80-5)4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Order Number:A880727
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:02
Price ($):369.0
Email:sales@amadischem.com

Additional information on 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

4-Fluoro-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole: A Comprehensive Overview

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known by its CAS number 185255-80-5, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The indole moiety is further substituted with a fluorine atom at the 4-position and a tetrahydropyridine group at the 3-position. These substituents significantly influence the compound's chemical properties, biological activity, and potential applications.

The indole structure has long been recognized for its versatility in organic synthesis and its role as a scaffold in numerous bioactive molecules. The addition of a fluorine atom at the 4-position introduces electron-withdrawing effects, which can enhance the compound's reactivity and stability. Fluorine substitution is also known to improve pharmacokinetic properties such as absorption and metabolism, making it a valuable modification in drug design. On the other hand, the tetrahydropyridine group at the 3-position introduces a saturated nitrogen-containing ring system. This group contributes to the compound's ability to act as a ligand in metalloenzyme interactions or as a component in coordination complexes.

Recent studies have explored the potential of 4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in various therapeutic areas. For instance, researchers have investigated its role as a modulator of G-protein coupled receptors (GPCRs), which are critical targets for numerous drugs. The tetrahydropyridine moiety has been shown to enhance binding affinity to specific GPCR subtypes, potentially leading to novel treatments for conditions such as hypertension and neurodegenerative diseases. Additionally, the fluorine substitution at the 4-position has been linked to improved selectivity for these receptors, reducing off-target effects and enhancing drug efficacy.

In materials science, this compound has demonstrated promising properties as an organic semiconductor. The indole core provides excellent electron transport characteristics, while the tetrahydropyridine group enhances stability under thermal and oxidative conditions. Recent advancements in thin-film transistor (TFT) technology have highlighted the potential of this compound in flexible electronics and optoelectronic devices. Its ability to form ordered crystalline structures makes it an attractive candidate for high-performance organic electronics.

The synthesis of 4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic methodologies. Key steps include the formation of the indole core through cyclization reactions followed by selective substitution at specific positions. The introduction of the tetrahydropyridine group typically involves palladium-catalyzed coupling reactions or intramolecular cyclizations under controlled conditions. Researchers have recently optimized these steps to improve yield and purity while minimizing environmental impact.

From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of compounds like 4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Fluorinated organic compounds are often recalcitrant to microbial degradation due to their strong carbon-fluorine bonds. However, recent studies have identified specific microbial consortia capable of initiating partial degradation under anaerobic conditions. These findings are crucial for assessing the environmental fate of such compounds and developing strategies for their safe disposal.

In conclusion, 4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, with its unique structural features and diverse functional groups (e.g.,, fluorine substitution and tetrahydropyridine moiety), represents a valuable molecule with applications spanning drug discovery and materials science. Ongoing research continues to uncover new insights into its chemical properties and biological activity while addressing challenges related to synthesis optimization and environmental impact.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:185255-80-5)4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
A880727
Purity:99%
Quantity:1g
Price ($):369.0
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